

Dicranolomin: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Dicranolomin*

Cat. No.: *B045606*

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CAS Number: 116383-34-7[1]

IUPAC Name: 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]

This technical guide provides a comprehensive overview of **Dicranolomin**, a member of the biflavonoid class of natural products. Boflavonoids are a diverse group of compounds known for their wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical and Physical Properties

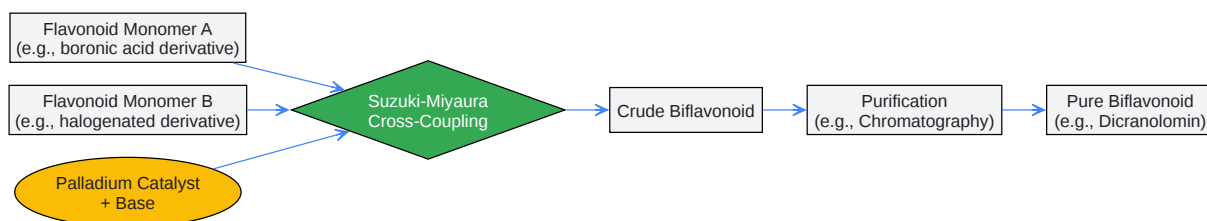
While specific experimental data for **Dicranolomin** is limited in publicly available literature, its properties can be estimated based on its chemical structure and data for related biflavonoids. A summary of key computed properties is provided in the table below.

| Property | Value | Source |
|------------------------------|---|------------|
| Molecular Formula | C ₃₀ H ₁₈ O ₁₂ | PubChem[1] |
| Molecular Weight | 570.5 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 8 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Isolation

Dicranolomin has been reported in organisms such as *Aulacomnium palustre* and *Aulacomnium androgynum*. The synthesis of biflavonoids, such as **Dicranolomin**, is a complex process. General synthetic strategies for C-C linked biflavonoids often involve cross-coupling reactions like the Suzuki-Miyaura coupling. These methods allow for the creation of a diverse range of biflavonoid structures from more readily available flavonoid monomers.

A generalized workflow for the synthesis of C-C linked biflavonoids is depicted below.



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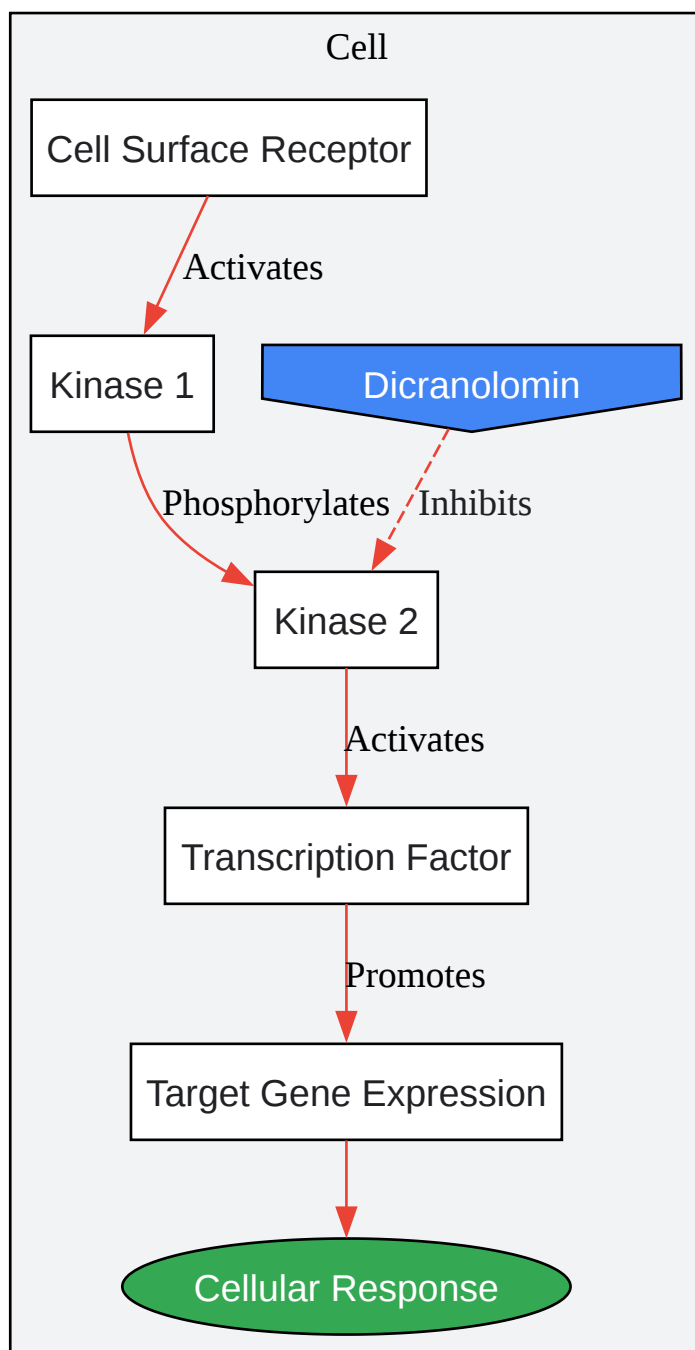
Caption: Generalized workflow for biflavonoid synthesis.

Potential Biological Activities

While specific studies on the biological activity of **Dicranolomin** are not widely reported, the broader class of biflavonoids is known to exhibit a range of pharmacological effects. These activities are often attributed to their antioxidant and enzyme-inhibitory properties.

Potential Signaling Pathway Interactions

Many flavonoids and biflavonoids are known to interact with various cellular signaling pathways. For instance, some flavonoids have been shown to modulate pathways involved in inflammation and cell proliferation. A hypothetical interaction of a biflavonoid with a generic signaling pathway is illustrated below.



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Caption: Hypothetical inhibition of a signaling pathway by **Dicranolomin**.

Experimental Protocols

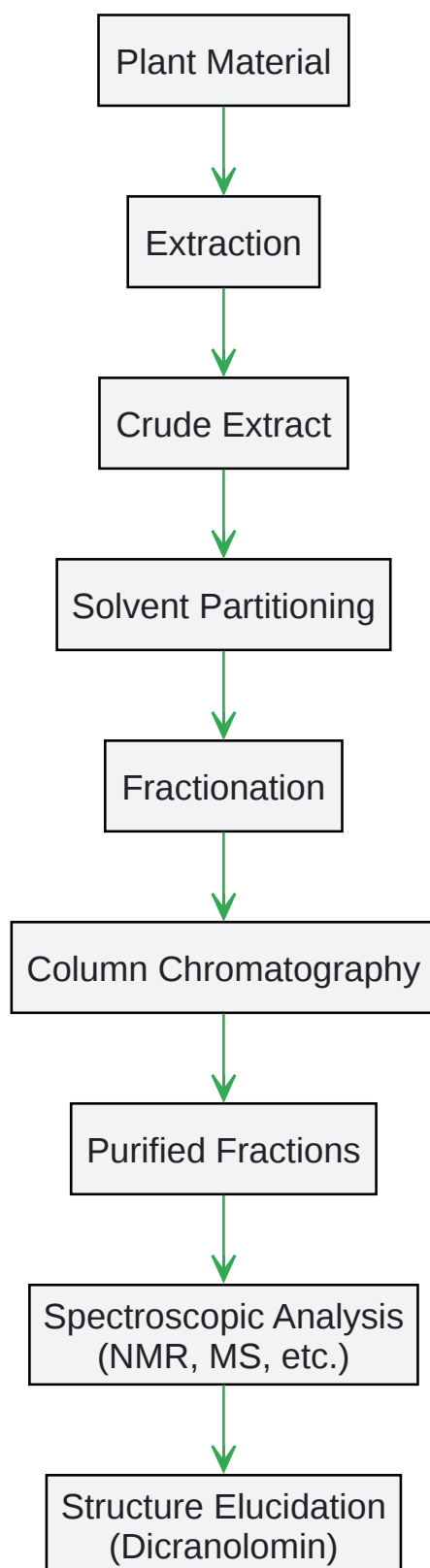
Detailed experimental protocols for the isolation and characterization of **Dicranolomin** are not readily available in the scientific literature. However, a general protocol for the extraction and isolation of biflavonoids from plant material is provided below.

General Protocol for Biflavonoid Extraction and Isolation

- Extraction:
 - Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.
 - The crude extract is then concentrated under reduced pressure.
- Fractionation:
 - The concentrated extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatographic Purification:
 - The fractions enriched with flavonoids are further purified using column chromatography techniques.
 - Commonly used stationary phases include silica gel or Sephadex LH-20.
 - Elution is performed with a gradient of solvents to isolate the desired biflavonoid.
- Structure Elucidation:
 - The structure of the isolated compound is determined using spectroscopic methods, including:
 - Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC)
 - Mass Spectrometry (MS)
 - Ultraviolet-Visible (UV-Vis) Spectroscopy

- Infrared (IR) Spectroscopy

The logical workflow for such an experimental process is outlined in the following diagram.



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Caption: General experimental workflow for natural product isolation.

Conclusion

Dicranolomin is a structurally interesting biflavonoid with potential for biological activity, characteristic of its compound class. However, there is a notable lack of specific research on its synthesis, biological effects, and mechanisms of action. This presents an opportunity for further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The general methodologies and potential activities outlined in this guide can serve as a foundation for future studies on this and related biflavonoids.

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References

- 1. researchgate.net [researchgate.net]
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